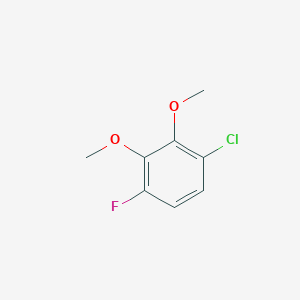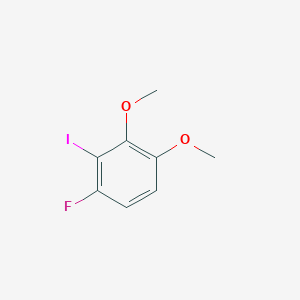
4-Amino-5-methylpyridine-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-methylpyridine-2-methanol: is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a methyl group at the 5-position, and a hydroxymethyl group at the 2-position. This compound is known for its significant basicity due to the amino group and its solubility in highly polar organic solvents .
Mécanisme D'action
Target of Action
It’s known that pyridine derivatives, which this compound is a part of, can interact with various biological targets due to their structural similarity to many bioactive molecules .
Mode of Action
It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking .
Result of Action
It’s known that pyridine derivatives can exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-5-methylpyridine-2-methanol . For instance, pH and temperature can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing 4-Amino-5-methylpyridine-2-methanol involves the reaction of 2-chloro-4-amino-5-methylpyridine with ethylene glycol. The reaction mixture is then precipitated using hydrochloric acid/methanol solution to obtain the crude product . Another method involves the reaction of chloro-methyl-amino-pyridine with potassium hydroxide in methanol under elevated temperature conditions in an autoclave .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial synthesis, considering the reaction conditions and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-5-methylpyridine-2-methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions under alkaline conditions.
Condensation Reactions: The amino group can react with electrophilic reagents such as sulfonyl chlorides to form sulfonamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves strong bases like potassium hydroxide in methanol.
Condensation Reactions: Involves electrophilic reagents like sulfonyl chlorides under basic conditions.
Major Products:
Nucleophilic Substitution: Produces substituted pyridine derivatives.
Condensation Reactions: Produces sulfonamide derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Amino-5-methylpyridine-2-methanol is used as an intermediate in organic synthesis and medicinal chemistry . It serves as a building block for the synthesis of various bioactive molecules.
Biology and Medicine: This compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the preparation of non-steroidal selective mineralocorticoid receptor antagonists, which are used in the treatment of conditions like chronic kidney disease and cardiovascular damage .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Comparaison Avec Des Composés Similaires
2-Amino-4-methylpyridine: This compound has a similar structure but lacks the hydroxymethyl group at the 2-position.
4-Amino-5-methylpyridin-2-ol: This compound is similar but has a hydroxyl group instead of a hydroxymethyl group.
Uniqueness: 4-Amino-5-methylpyridine-2-methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Its ability to participate in nucleophilic substitution and condensation reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
(4-amino-5-methylpyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEYUWQILBWTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














